(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
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Overview
Description
(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a chemical compound with the molecular formula C9H10FNO2 It is a derivative of benzodioxin and contains a fluorine atom at the 5-position and a methanamine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: Contains a fluorine atom at the 5-position and a methanamine group at the 6-position.
1,4-Benzodioxin-6-methanamine: Lacks the fluorine atom but has a similar core structure.
5-Fluoro-2,3-dihydro-1,4-benzodioxin: Contains the fluorine atom but lacks the methanamine group.
Uniqueness
The presence of both the fluorine atom and the methanamine group in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10FNO2 |
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Molecular Weight |
183.18 g/mol |
IUPAC Name |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |
InChI |
InChI=1S/C9H10FNO2/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2H,3-5,11H2 |
InChI Key |
WNVDGJLEDKGKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2F)CN |
Origin of Product |
United States |
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